molecular formula C16H16N6O B8061674 (2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol

(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol

Cat. No.: B8061674
M. Wt: 308.34 g/mol
InChI Key: MTICIDWIKCANDD-WYMLVPIESA-N
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Description

The compound with the identifier “(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol” is known as PP242. It is a potent, selective, and ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This compound has a molecular formula of C16H16N6O and a molecular weight of 308.34 Da . PP242 inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

PP242 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

While specific industrial production methods for PP242 are not widely documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing practices. These practices include large-scale chemical reactions, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure the compound’s consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

PP242 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PP242 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of PP242 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Rapamycin: Another well-known mTOR inhibitor, rapamycin selectively inhibits mTORC1 but not mTORC2.

    Torin 1: Similar to PP242, Torin 1 is a potent and selective inhibitor of both mTORC1 and mTORC2.

    LY 294002: This compound is a PI3-kinase inhibitor that indirectly affects mTOR signaling by inhibiting upstream kinases.

Uniqueness of PP242

PP242’s uniqueness lies in its ability to selectively and competitively inhibit both mTORC1 and mTORC2, providing a comprehensive blockade of mTOR signaling. This dual inhibition makes PP242 a powerful tool for studying the mTOR pathway’s role in various diseases and developing targeted therapies .

Properties

IUPAC Name

(2E)-2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,21,23H,1-2H3,(H2,17,18,19)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTICIDWIKCANDD-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=C3C=C4C=C(C=CC4=N3)O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC=NC(=C2/C(=C\3/C=C4C=C(C=CC4=N3)O)/N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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